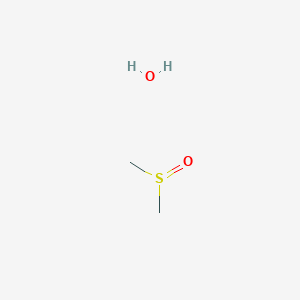
Dimethylsulfoxide water
Cat. No. B8458052
Key on ui cas rn:
56955-12-5
M. Wt: 96.15 g/mol
InChI Key: PGXWDLGWMQIXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08486962B2
Procedure details


Anhydrous magnesium chloride (150 mg, 1.6 mmol) was added to a solution of diethyl malonate (440 mg, 2.76 mmol) and triethylamine (670 mg, 6.5 mmol) in dry toluene (10 ml) at room temperature under inert atmosphere. After stirring for 1 hr, the reaction was cooled to 0° C. and 2-methoxy-5-nitro benzoyl chloride (550 mg, 2.3 mmol) was added. The reaction mixture was allowed to attain room temperature then stirred for 30 min before adding 6N hydrochloric acid (15 ml). The organic layer was separated, washed with water and dried. Concentration under reduced pressure gave a residue to which was added 1:1 DMSO-water (10 ml). The mixture was heated to 140° C. for 2 hr, then cooled to RT and diluted with ethyl acetate (50 ml). The organic layer was washed successively with water, bicarbonate solution, and brine, then dried. Evaporation under reduced pressure gave 1-(2-Methoxy-5-nitro-phenyl)-ethanone (350 mg, 70%) as a solid.








Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Mg+2].[Cl-].[C:4](OCC)(=O)CC(OCC)=O.C(N(CC)CC)C.[CH3:22][O:23][C:24]1[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[CH:29][C:25]=1[C:26](Cl)=[O:27].Cl>C1(C)C=CC=CC=1.C(OCC)(=O)C.CS(C)=O.O>[CH3:22][O:23][C:24]1[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[CH:29][C:25]=1[C:26](=[O:27])[CH3:4] |f:0.1.2,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
440 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
670 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
550 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C(=O)Cl)C=C(C=C1)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C.O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to attain room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
then stirred for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a residue to which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 140° C. for 2 hr
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to RT
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed successively with water, bicarbonate solution, and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 350 mg | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
